Cas no 2138066-05-2 (2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid)

2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid is a quinazoline derivative with a functionalized carboxylic acid group at the 8-position and a pentan-3-ylamino substituent at the 2-position. This compound is of interest in medicinal chemistry due to its potential as a scaffold for designing biologically active molecules, particularly in kinase inhibition and other enzyme-targeted applications. The carboxylic acid moiety enhances solubility and allows for further derivatization, while the pentan-3-ylamino group contributes to lipophilicity and binding interactions. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies and intermediate synthesis in drug discovery. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency.
2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid structure
2138066-05-2 structure
Product name:2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid
CAS No:2138066-05-2
MF:C14H17N3O2
MW:259.303683042526
CID:5907151
PubChem ID:165496103

2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(pentan-3-yl)amino]quinazoline-8-carboxylic acid
    • EN300-1162335
    • 2138066-05-2
    • 2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid
    • Inchi: 1S/C14H17N3O2/c1-3-10(4-2)16-14-15-8-9-6-5-7-11(13(18)19)12(9)17-14/h5-8,10H,3-4H2,1-2H3,(H,18,19)(H,15,16,17)
    • InChI Key: JEQIFKSFCSCDDQ-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC2C=NC(=NC=21)NC(CC)CC)=O

Computed Properties

  • Exact Mass: 259.132076794g/mol
  • Monoisotopic Mass: 259.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 75.1Ų

2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1162335-5.0g
2-[(pentan-3-yl)amino]quinazoline-8-carboxylic acid
2138066-05-2
5g
$3189.0 2023-06-08
Enamine
EN300-1162335-10.0g
2-[(pentan-3-yl)amino]quinazoline-8-carboxylic acid
2138066-05-2
10g
$4729.0 2023-06-08
Enamine
EN300-1162335-1.0g
2-[(pentan-3-yl)amino]quinazoline-8-carboxylic acid
2138066-05-2
1g
$1100.0 2023-06-08
Enamine
EN300-1162335-2.5g
2-[(pentan-3-yl)amino]quinazoline-8-carboxylic acid
2138066-05-2
2.5g
$2155.0 2023-06-08
Enamine
EN300-1162335-0.05g
2-[(pentan-3-yl)amino]quinazoline-8-carboxylic acid
2138066-05-2
0.05g
$924.0 2023-06-08
Enamine
EN300-1162335-0.1g
2-[(pentan-3-yl)amino]quinazoline-8-carboxylic acid
2138066-05-2
0.1g
$968.0 2023-06-08
Enamine
EN300-1162335-0.25g
2-[(pentan-3-yl)amino]quinazoline-8-carboxylic acid
2138066-05-2
0.25g
$1012.0 2023-06-08
Enamine
EN300-1162335-0.5g
2-[(pentan-3-yl)amino]quinazoline-8-carboxylic acid
2138066-05-2
0.5g
$1056.0 2023-06-08

Additional information on 2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid

Introduction to 2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid (CAS No. 2138066-05-2)

2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid (CAS No. 2138066-05-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The unique structural features of 2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid make it a promising candidate for further investigation and potential therapeutic applications.

The chemical structure of 2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid consists of a quinazoline core with a pentan-3-ylamino substituent at the 2-position and a carboxylic acid group at the 8-position. This arrangement provides the molecule with specific interactions that can modulate various biological targets. Recent studies have highlighted the importance of such structural modifications in enhancing the pharmacological properties of quinazoline derivatives.

In terms of its synthesis, 2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid can be prepared through a series of well-established organic reactions. The synthesis typically involves the condensation of an appropriate amine with a quinazoline precursor, followed by functional group transformations to introduce the carboxylic acid moiety. The synthetic route is highly versatile and can be adapted to produce a range of structurally related compounds, allowing for extensive structure-activity relationship (SAR) studies.

The biological activity of 2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid has been extensively investigated in various in vitro and in vivo models. Studies have shown that this compound exhibits potent antitumor activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are critical for cancer cell proliferation and survival.

In addition to its antitumor properties, 2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid has also demonstrated anti-inflammatory effects. Inflammatory diseases, such as arthritis and inflammatory bowel disease (IBD), are characterized by chronic inflammation and tissue damage. Preclinical studies have indicated that this compound can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and enzymes.

The pharmacokinetic properties of 2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid have also been evaluated to assess its potential as a therapeutic agent. Initial studies have shown favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

To further enhance its therapeutic potential, researchers are exploring various drug delivery systems for 2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid. Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, have shown promise in improving the solubility, stability, and targeted delivery of this compound. These delivery systems can potentially reduce systemic toxicity and increase the efficacy of treatment.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid in human subjects. Early-phase clinical trials have demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and support further clinical development.

In conclusion, 2-[(Pentan-3-yl)amino]quinazoline-8-carboxylic acid (CAS No. 2138066-05-2) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure, combined with its potent biological activities and favorable pharmacokinetic properties, makes it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in various diseases.

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